Superior Yield in Enoldiazoacetamide Cycloaddition: Rh2(pfb)4 Outperforms Rh2(OAc)4 and Other Catalysts
In a cycloaddition reaction of an enoldiazoacetamide, Rh2(pfb)4 provided an 80% yield of the cycloadduct (3), while Rh2(OAc)4 gave only 56% yield under identical conditions (2 mol% catalyst, CHCl3, room temperature, 2 h) [1]. Other catalysts such as Rh2(oct)4, Rh2(tpa)4, and Rh2(cap)4 gave yields of 36%, 33%, and 35%, respectively [1].
| Evidence Dimension | Cycloadduct yield |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | Rh2(OAc)4: 56%; Rh2(oct)4: 36%; Rh2(tpa)4: 33%; Rh2(cap)4: 35% |
| Quantified Difference | 24% higher yield vs Rh2(OAc)4; ≥44% higher vs other catalysts |
| Conditions | 2 mol% catalyst, CHCl3, room temperature, 2 h |
Why This Matters
Higher yield directly reduces material waste and purification burden, improving synthetic efficiency and lowering cost per gram of product.
- [1] Table 1. Entry 1 vs Entry 5. Data from: PMC4970222. DOI: 10.1021/acs.joc.6b01234. J. Org. Chem. 2016. View Source
